(1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol

Catalog No.
S16158252
CAS No.
M.F
C12H15FN2O3
M. Wt
254.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol

Product Name

(1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol

IUPAC Name

[1-(3-fluoro-2-nitrophenyl)piperidin-3-yl]methanol

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

InChI

InChI=1S/C12H15FN2O3/c13-10-4-1-5-11(12(10)15(17)18)14-6-2-3-9(7-14)8-16/h1,4-5,9,16H,2-3,6-8H2

InChI Key

PUSUNYIHGDTCBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CO

The compound (1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol is a complex organic molecule characterized by the presence of a piperidine ring substituted with a fluorinated nitrophenyl group and a hydroxymethyl group. Its molecular formula is C11H14FN3O2C_{11}H_{14}FN_{3}O_{2}, and it has a molecular weight of approximately 239.25 g/mol. The structure features a piperidine moiety, which is a six-membered ring containing one nitrogen atom, and the nitrophenyl group, which contributes to its chemical reactivity and potential biological activity.

, including:

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation: The hydroxymethyl group may be oxidized to form an aldehyde or carboxylic acid under suitable conditions.

These reactions enable the modification of the compound to create derivatives with potentially enhanced properties.

The biological activity of (1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that compounds with similar structures can exhibit significant activity against various biological pathways, including those involved in cancer progression and neurodegenerative diseases. The presence of the nitro group may enhance its reactivity towards biomolecules, potentially leading to therapeutic applications.

Synthesis of (1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol typically involves:

  • Formation of Piperidine Derivative: The initial step often includes the reaction of 3-fluoro-2-nitroaniline with piperidine in an appropriate solvent, usually under reflux conditions.
  • Hydroxymethylation: Subsequent treatment with formaldehyde or similar reagents introduces the hydroxymethyl group to yield the final product.

These methods can be optimized for yield and purity depending on the specific requirements of the synthesis.

The compound has potential applications in various fields:

  • Pharmaceutical Research: Investigated for its role as an intermediate in drug synthesis and as a potential therapeutic agent.
  • Chemical Biology: Used in studies exploring biological pathways and mechanisms due to its ability to interact with specific targets.
  • Material Science: May serve as a precursor for specialty chemicals and materials with tailored properties.

Interaction studies involving (1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol focus on its binding affinity and mechanism of action with biological molecules. Research indicates that compounds containing piperidine rings often exhibit interactions with neurotransmitter receptors and enzymes, suggesting that this compound may influence signaling pathways relevant to various diseases.

Several compounds share structural similarities with (1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol, including:

Compound NameMolecular FormulaKey Features
1-(2-Phenylethyl)piperidin-3-yl methanolC14H21NOC_{14}H_{21}NOContains a phenylethyl group instead of a nitrophenyl group
1-Trifluoroacetylpiperidin-3-yl methanolC8H12F3NO2C_{8}H_{12}F_{3}NO_{2}Features trifluoroacetyl instead of nitro group
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amineC11H14FN3O2C_{11}H_{14}FN_{3}O_{2}Similar structure but lacks hydroxymethyl functionality

Uniqueness

The uniqueness of (1-(3-Fluoro-2-nitrophenyl)piperidin-3-yl)methanol lies in its specific combination of a piperidine ring, a fluorinated nitrophenyl group, and a hydroxymethyl substituent, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This structural diversity allows for targeted modifications that can lead to novel therapeutic agents or research tools.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

254.10667051 g/mol

Monoisotopic Mass

254.10667051 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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